molecular formula C21H26N2O3S B2487607 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide CAS No. 941955-58-4

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide

Cat. No. B2487607
CAS RN: 941955-58-4
M. Wt: 386.51
InChI Key: RJUDDQOFIYZRGE-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, also known as JNJ-7777120, is a potent and selective antagonist of the histamine H4 receptor. The H4 receptor is a G protein-coupled receptor that is primarily expressed on immune cells and has been implicated in various inflammatory and autoimmune diseases. In recent years, JNJ-7777120 has emerged as a promising tool compound for studying the role of the H4 receptor in these diseases.

Scientific Research Applications

Inhibition of Protein Kinases

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethanesulfonamide, as an isoquinolinesulfonamide derivative, has shown significant inhibitory activity against cyclic AMP-dependent protein kinase (protein kinase A), a vital enzyme in various cellular processes. This inhibition plays a role in the regulation of neurite outgrowth and protein phosphorylation in cells. Such research is important in understanding the role of protein kinase A in cellular functions and signaling pathways (Chijiwa et al., 1990).

Carbonic Anhydrase Inhibition

Isoquinolinesulfonamides, including derivatives of the compound , have been found to inhibit human carbonic anhydrases. This inhibition is significant in therapeutic applications, particularly in targeting specific isozymes associated with diseases such as cancer and neurological disorders. The crystal structure analysis of these inhibitors provides insights for the design of selective inhibitors for druggable isoforms (Mader et al., 2011).

P2X7 Nucleotide Receptor Antagonism

Isoquinolinesulfonamide derivatives, closely related to the compound , have shown potent inhibitory effects on the P2X7 nucleotide receptor, a key player in immune and inflammatory responses. The differential sensitivity of these compounds to human and rat receptor homologues highlights their potential in studying P2X7 receptor functions and in drug development for immune-related diseases (Humphreys et al., 1998).

Synthesis and Catalytic Applications

Isoquinolinesulfonamide derivatives have been utilized in the synthesis of various complexes and compounds, which have potential applications in catalysis and organic synthesis. These compounds have shown efficacy as catalysts in reactions like transfer hydrogenation, highlighting their utility in the field of synthetic chemistry and industrial applications (Dayan et al., 2013).

properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-16(2)15-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)13-12-17-6-4-3-5-7-17/h3-7,9-10,14,16,22H,8,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUDDQOFIYZRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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